2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
CAS No.: 2034433-43-5
Cat. No.: VC6330366
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034433-43-5 |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 338.43 |
| IUPAC Name | 2-(3-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H18N2O2S/c1-23-16-7-2-5-14(11-16)12-18(22)21-13-15-6-3-9-20-19(15)17-8-4-10-24-17/h2-11H,12-13H2,1H3,(H,21,22) |
| Standard InChI Key | TZPVJORVEAAVMG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Introduction
2-(3-Methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound characterized by its unique structure, which combines a methoxyphenyl group, a thiophene-substituted pyridine moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which are often associated with similar structural motifs.
Structural Features
The molecular structure of 2-(3-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide includes:
-
Methoxyphenyl group: Contributes to the compound's aromaticity and potential pharmacophoric interactions.
-
Thiophene-substituted pyridine: A heterocyclic system known for enhancing bioavailability and metabolic stability.
-
Acetamide group: Provides hydrogen-bonding capabilities, which are crucial for binding to biological targets.
Table 1: Key Molecular Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C17H16N2O2S |
| Molecular Weight | ~312.39 g/mol |
| Functional Groups | Methoxy (-OCH3), Amide (-CONH), Thiophene |
| Heteroatoms | Nitrogen (N), Oxygen (O), Sulfur (S) |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general route includes:
-
Formation of the acetamide backbone: Reaction of an amine with an acetylating agent.
-
Coupling with a thiophene-pyridine derivative: Achieved through nucleophilic substitution or amide bond formation.
-
Introduction of the methoxyphenyl group: Often through electrophilic aromatic substitution or direct coupling.
Spectroscopic techniques such as -NMR, -NMR, IR spectroscopy, and LC-MS are employed to confirm the structure.
Potential Biological Activities
Compounds with similar structural features have demonstrated diverse biological activities:
-
Anti-inflammatory properties: Methoxyphenyl derivatives often inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
-
Antimicrobial effects: Thiophene-containing compounds disrupt microbial membranes or enzyme systems.
-
Anticancer potential: Pyridine-based molecules can interfere with DNA synthesis or promote apoptosis in cancer cells.
Table 2: Biological Activity Predictions
| Activity | Mechanism | Relevance |
|---|---|---|
| Anti-inflammatory | Inhibition of LOX/COX pathways | Treatment of inflammatory diseases |
| Antimicrobial | Membrane disruption or enzyme inhibition | Combat bacterial/fungal infections |
| Anticancer | DNA intercalation or apoptosis induction | Chemotherapeutic applications |
Research Applications
This compound can be explored in:
-
Drug discovery programs: Screening for anti-inflammatory or anticancer properties.
-
Molecular docking studies: To predict binding affinities with biological targets.
-
Pharmacokinetics optimization: Evaluating solubility, metabolic stability, and bioavailability.
Note:
This article is based on general knowledge and related chemical research findings but does not include direct experimental data specific to this compound due to the lack of detailed references in the provided search results.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume